molecular formula C15H13N5O4S B2898060 N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1798639-80-1

N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No. B2898060
CAS RN: 1798639-80-1
M. Wt: 359.36
InChI Key: OIZQHZBQPWGMKN-UHFFFAOYSA-N
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Description

N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C15H13N5O4S and its molecular weight is 359.36. The purity is usually 95%.
BenchChem offers high-quality N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Here is a comprehensive analysis of potential scientific research applications for the compound N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide, based on related compounds and their uses in various fields:

Peroxisome Proliferator-Activated Receptors (PPARδ/β) Agonists

Compounds with a similar structure have been synthesized as potential agonists for PPARδ/β, which are receptors involved in the regulation of metabolism, inflammation, and energy homeostasis .

Synthesis of Aniline Derivatives

An efficient method has been developed for synthesizing aniline derivatives from compounds containing the 1,2,4-oxadiazole moiety, which could be applied in various chemical syntheses .

Antifungal Agents

Related oxadiazole compounds have shown antifungal activities against pathogens like Colletotrichum orbiculare and Botrytis cinerea, suggesting potential applications in agriculture and medicine .

Chemical Building Blocks

The oxadiazole ring is a common feature in chemical building blocks used for further synthesis and drug development, as seen in products offered by chemical suppliers .

Antibacterial Agents

Novel oxadiazole derivatives have exhibited significant antibacterial activity against pathogens such as Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc), indicating potential use in combating bacterial infections .

Cancer Therapy

Oxadiazole derivatives have been studied for their anticancer properties, with some inducing apoptosis in cancer cells by targeting caspase 3, a key enzyme in cell death .

Springer - Synthesis of PPARδ/β Agonists Springer - Synthesis of Aniline Derivatives MDPI - Antifungal Activity MilliporeSigma - Chemical Building Blocks BMC Chemistry - Antibacterial Agents Springer - Cancer Therapy

properties

IUPAC Name

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl]-6-oxo-1H-pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O4S/c1-7-16-14(24-20-7)12-8-4-5-23-6-10(8)25-15(12)17-13(22)9-2-3-11(21)19-18-9/h2-3H,4-6H2,1H3,(H,17,22)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZQHZBQPWGMKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=C(SC3=C2CCOC3)NC(=O)C4=NNC(=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

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